2-[2-(4-ethylphenyl)ethoxy]acetic acid
Description
2-[2-(4-Ethylphenyl)ethoxy]acetic acid (CAS: 1082142-03-7) is a small-molecule scaffold with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. Its structure comprises a phenyl ring substituted with an ethyl group at the para position, linked via an ethoxy spacer to an acetic acid moiety. This compound is primarily utilized in laboratory settings as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials science applications .
Properties
CAS No. |
1082142-03-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.3 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethylphenyl)ethoxy]acetic acid typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethylphenyl)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound can be converted to 2-[2-(4-carboxyphenyl)ethoxy]acetic acid.
Reduction: The reduction of the carboxylic acid group yields 2-[2-(4-ethylphenyl)ethoxy]ethanol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-ethylphenyl)ethoxy]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethylphenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetic acid moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares 2-[2-(4-ethylphenyl)ethoxy]acetic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations on the Phenyl Ring
2-[2-(4-Bromophenyl)ethoxy]acetic Acid
- Substituent : Bromine (Br) at the para position.
- Impact : The electron-withdrawing bromine increases lipophilicity (logP) and may enhance binding to hydrophobic targets.
- Applications : Used as a halogenated intermediate in drug discovery .
2-(2-(4-Nitrophenoxy)ethoxy)acetic Acid
- Substituent: Nitro (NO₂) group at the para position.
- Synthesis : Achieved in 71–80% yield via nucleophilic substitution reactions .
2-[2-(4-Chlorophenyl)ethoxy]acetic Acid Derivatives
Functional Group Modifications
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid
- Modification: Incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group.
- Impact : Enables use in solid-phase peptide synthesis (SPPS) as a hydrophilic spacer.
- Purity : ≥98% (HPLC), optimized for bioconjugation .
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid
Pharmacologically Active Derivatives
2-[2-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic Acid Dihydrochloride
- Structure : Piperazinyl group with bis(4-fluorophenyl)methyl substitution.
- Applications : Exhibits antihistaminic, antiallergic, and antispasmodic activities.
- Polymorphism: Exists as anhydrous and monohydrate pseudopolymorphs, impacting solubility .
Coumarin-Hybrid Derivatives (e.g., 3f and 4f)
- Structure: Coumarin core linked to ethoxyacetic acid via benzyl substituents (e.g., 4-cyanobenzyl, 4-fluorobenzyl).
- Bioactivity : Demonstrated anti-intrahepatic cholestasis activity, with IC₅₀ values in micromolar ranges .
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